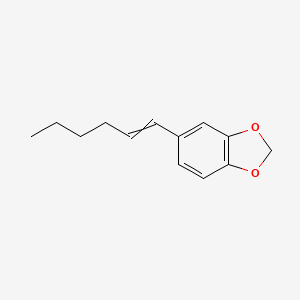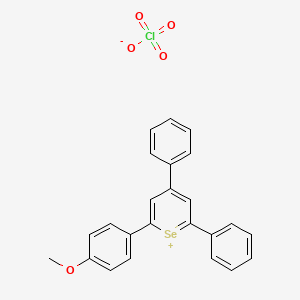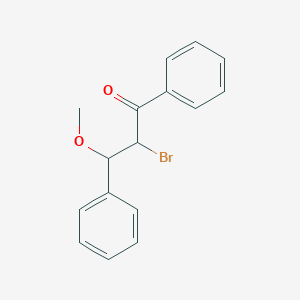![molecular formula C13H12N4O3S B14374415 2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione CAS No. 90258-96-1](/img/structure/B14374415.png)
2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione is a complex organic compound that features a quinoline moiety attached to a thiatriazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione typically involves the reaction of quinoline derivatives with thiatriazine precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction might be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be crucial in monitoring and controlling the production process.
化学反応の分析
Types of Reactions
2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline oxides, while reduction could produce quinoline derivatives with reduced functional groups. Substitution reactions can lead to a variety of functionalized quinoline-thiatriazine compounds.
科学的研究の応用
2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its structural similarity to known bioactive compounds.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the thiatriazine ring may interact with various enzymes, inhibiting their activity and leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Thiatriazine derivatives: These compounds have the thiatriazine ring and are studied for their unique chemical properties.
Uniqueness
2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione is unique due to the combination of the quinoline and thiatriazine moieties in a single molecule. This dual functionality provides a versatile platform for exploring various chemical reactions and biological interactions, making it a valuable compound for research and development.
特性
CAS番号 |
90258-96-1 |
|---|---|
分子式 |
C13H12N4O3S |
分子量 |
304.33 g/mol |
IUPAC名 |
2,5-dimethyl-3-quinolin-8-yloxy-1,2,4,6-thiatriazine 1,1-dioxide |
InChI |
InChI=1S/C13H12N4O3S/c1-9-15-13(17(2)21(18,19)16-9)20-11-7-3-5-10-6-4-8-14-12(10)11/h3-8H,1-2H3 |
InChIキー |
JAZSFGSIEFPRPH-UHFFFAOYSA-N |
正規SMILES |
CC1=NS(=O)(=O)N(C(=N1)OC2=CC=CC3=C2N=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



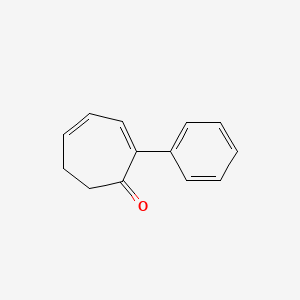
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)
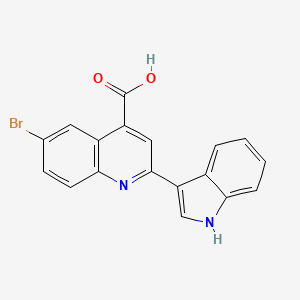

![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
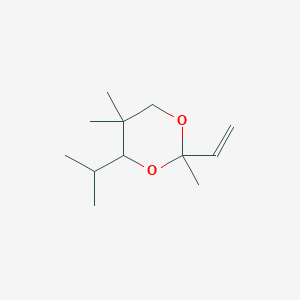

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)


